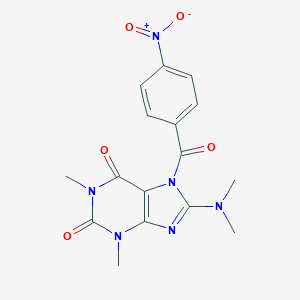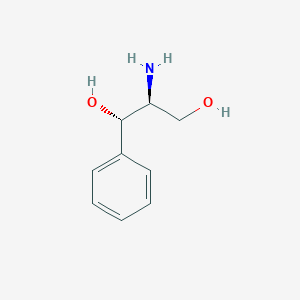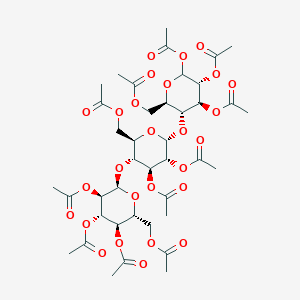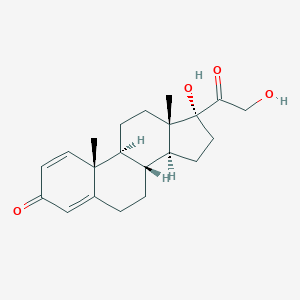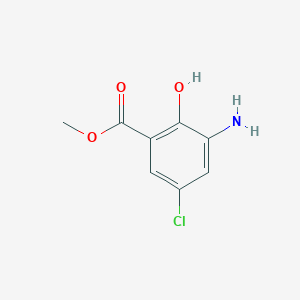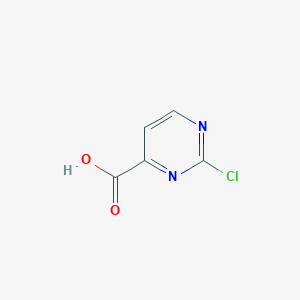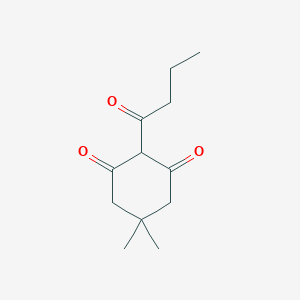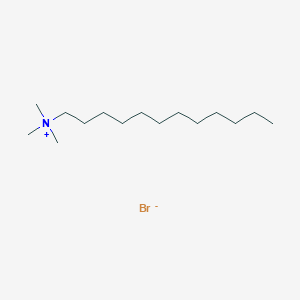
Bromure de dodécyltriméthylammonium
Vue d'ensemble
Description
Le bromure de dodécyltriméthylammonium est un composé d'ammonium quaternaire de formule chimique C₁₅H₃₄BrN . Il s'agit d'un surfactant cationique largement utilisé dans diverses applications scientifiques et industrielles en raison de sa capacité à interagir avec les molécules biologiques et à perturber les membranes cellulaires .
Applications De Recherche Scientifique
Dodecyltrimethylammonium bromide has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Dodecyltrimethylammonium bromide (DTAB) is a quaternary ammonium surfactant . Its primary target is membrane-bound proteins and peptides . It also interacts with the DNA molecule .
Mode of Action
DTAB disrupts hydrophobic interactions and electrostatic forces . This allows it to effectively solubilize membrane-bound proteins and peptides, making them accessible for analysis and characterization . In the case of DNA, DTAB changes the mechanical properties of the biopolymer, the binding parameters, and the competition of the two mechanisms involved in the interaction: electrostatic attraction between the cationic surfactant heads and the negative phosphate backbone of the DNA and hydrophobic interactions between the tails of the bound DTAB molecules .
Biochemical Pathways
Its ability to solubilize proteins and peptides, extract dna, and lyse cells suggests that it can influence a wide range of biochemical processes .
Pharmacokinetics
Its solubility is reported to be 954 g/l at 20 °c , which may influence its bioavailability.
Result of Action
DTAB’s action results in the solubilization of membrane-bound proteins and peptides, making them accessible for analysis and characterization . It also results in DNA compaction in solution depending on the quantity of bound surfactant .
Action Environment
The action of DTAB can be influenced by environmental factors such as temperature, as its solubility is temperature-dependent . .
Analyse Biochimique
Biochemical Properties
Dodecyltrimethylammonium bromide plays a crucial role in protein solubilization and purification . Its ability to disrupt hydrophobic interactions and electrostatic forces allows it to effectively solubilize membrane-bound proteins and peptides, making them accessible for analysis and characterization . This property is particularly important in proteomics studies involving membrane proteins, which are often difficult to solubilize using conventional methods .
Cellular Effects
Dodecyltrimethylammonium bromide demonstrates effectiveness in cell lysis processes . Its ability to disrupt cell membranes and release intracellular components makes it a valuable tool for breaking down cells and accessing their contents . It also interacts with DNA and alters its conformation, facilitating the release of DNA from cellular components .
Molecular Mechanism
The molecular mechanism of Dodecyltrimethylammonium bromide involves the interaction of the DNA molecule with the surfactant . Single-molecule force spectroscopy experiments have unveiled how the surfactant changes the mechanical properties of the biopolymer, the binding parameters, and the competition of the two mechanisms involved in the interaction: electrostatic attraction between the cationic surfactant heads and the negative phosphate backbone of the DNA and hydrophobic interactions between the tails of the bound Dodecyltrimethylammonium bromide molecules, which can result in DNA compaction in solution depending on the quantity of bound surfactant .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects on DNA and protein solubilization are significant and can be observed in various experimental setups .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le bromure de dodécyltriméthylammonium est généralement synthétisé par quaternisation de la dodécylamine avec du bromure de méthyle. La réaction est réalisée dans un solvant organique tel que l'acétone ou l'éthanol sous reflux. Le produit est ensuite purifié par recristallisation à partir de l'acétone et lavé à l'éther diéthylique .
Méthodes de production industrielle : Dans les milieux industriels, la production de this compound implique des réactions de quaternisation à grande échelle dans des réacteurs continus. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent plusieurs étapes de purification telles que la distillation et la cristallisation .
Analyse Des Réactions Chimiques
Types de réactions : Le bromure de dodécyltriméthylammonium subit principalement des réactions de substitution en raison de la présence du groupe ammonium quaternaire. Il peut également participer à la formation de paires d'ions et à la formation de micelles en solutions aqueuses .
Réactifs et conditions courants :
Réactions de substitution : Impliquent généralement des nucléophiles tels que les ions hydroxyde ou les halogénures.
Formation de paires d'ions : Se produit en présence de contre-ions comme le chlorure ou le sulfate.
Formation de micelles : Se produit en solutions aqueuses à des concentrations supérieures à la concentration micellaire critique (CMC).
Principaux produits formés :
Réactions de substitution : Donnent des produits tels que le chlorure de dodécyltriméthylammonium ou le sulfate de dodécyltriméthylammonium.
Formation de paires d'ions : Donne des paires d'ions stables qui peuvent être utilisées dans diverses techniques analytiques.
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme surfactant dans la synthèse de nanoparticules et en chromatographie d'échange d'ions.
Biologie : Employé dans la solubilisation des protéines et des peptides, l'extraction de l'ADN et la lyse cellulaire.
5. Mécanisme d'action
Le this compound exerce ses effets principalement par des interactions électrostatiques et hydrophobes. Le groupe de tête cationique interagit avec des molécules chargées négativement telles que l'ADN et les membranes cellulaires, tandis que la queue hydrophobe perturbe les bicouches lipidiques, conduisant à la lyse cellulaire et à la solubilisation des protéines liées à la membrane . Ce double mécanisme le rend efficace dans divers processus biologiques et chimiques.
Composés similaires :
- Bromure d'hexadécyltriméthylammonium
- Bromure de tétradécyltriméthylammonium
- Bromure de didodécyldiméthylammonium
- Chlorure de dodécyltriméthylammonium
Comparaison : Le this compound est unique en raison de son équilibre optimal entre propriétés hydrophobes et hydrophiles, ce qui le rend très efficace pour solubiliser les protéines et perturber les membranes cellulaires. Comparé au bromure d'hexadécyltriméthylammonium et au bromure de tétradécyltriméthylammonium, il possède une chaîne alkylique plus courte, ce qui peut influencer sa formation de micelles et son interaction avec les molécules biologiques .
Comparaison Avec Des Composés Similaires
- Hexadecyltrimethylammonium bromide
- Tetradecyltrimethylammonium bromide
- Didodecyldimethylammonium bromide
- Dodecyltrimethylammonium chloride
Comparison: Dodecyltrimethylammonium bromide is unique due to its optimal balance of hydrophobic and hydrophilic properties, making it highly effective in solubilizing proteins and disrupting cell membranes. Compared to hexadecyltrimethylammonium bromide and tetradecyltrimethylammonium bromide, it has a shorter alkyl chain, which can influence its micelle formation and interaction with biological molecules .
Propriétés
IUPAC Name |
dodecyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWSAJYUBXQQDR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-91-9 (Parent) | |
| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5044366 | |
| Record name | Dodecyltrimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White to light yellow odorless powder; Hygroscopic; [Acros Organics MSDS] | |
| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecyltrimethylammonium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14013 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1119-94-4 | |
| Record name | Dodecyltrimethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecyltrimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyltrimethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURTRIMONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IC8NZ97S2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


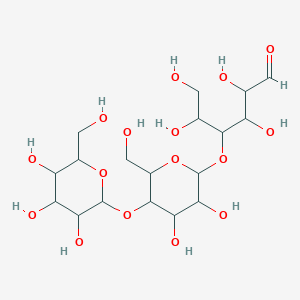
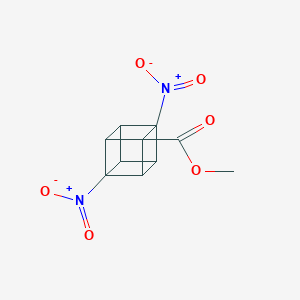

![(6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B133405.png)

